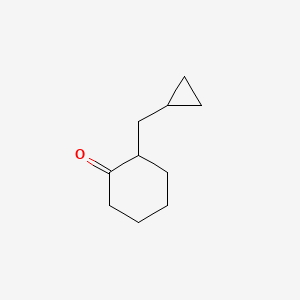

2-(Cyclopropylmethyl)cyclohexan-1-one

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) reveals distinct signals for the cyclopropane and cyclohexanone moieties:

- Cyclopropyl protons : Three sets of doublet-of-doublets at δ 0.5–1.2 ppm (J = 4–8 Hz)

- Cyclohexanone α-protons : Multiplet at δ 2.3–2.6 ppm (C2 methylene adjacent to ketone)

- Ketone β-protons : Broad multiplet at δ 1.5–1.9 ppm (C3–C6 methylene groups)

Carbon-13 NMR (¹³C NMR) assignments include:

Infrared (IR) Vibrational Signature Profiling

Key IR absorptions:

- C=O stretch : 1715–1720 cm⁻¹ (strong, sharp)

- C-H bend (cyclopropane) : 1020–1050 cm⁻¹

- Ring deformation modes : 780–800 cm⁻¹ (cyclohexanone)

| Vibration Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| ν(C=O) | 1718 | Strong |

| δ(CH₂) cyclopropane | 1035 | Medium |

| ν(C-C) ring | 1260 | Weak |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces characteristic fragments:

- Molecular ion : m/z 152 (C₁₀H₁₆O⁺)

- Base peak : m/z 83 (C₅H₇O⁺ from retro-Diels-Alder cleavage)

- Key fragments :

Fragmentation pathways involve:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G* simulations reveal:

Conformational Energy Landscape Analysis

DFT-optimized conformers exhibit:

| Conformer | Energy (kcal/mol) | Substituent Orientation |

|---|---|---|

| Chair (axial) | 0.0 (reference) | Cyclopropylmethyl axial |

| Chair (equator) | 1.4 | Cyclopropylmethyl equatorial |

| Twist-boat | 5.8 | N/A |

Hyperconjugative interactions between the cyclopropane σ(C-C) orbitals and cyclohexanone C=O π orbitals stabilize the axial conformer by 0.9 kcal/mol. Transition states for chair interconversion show energy barriers of 10.3 kcal/mol.

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXHCVPIFRFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Cyclopropylmethyl)cyclohexan-1-one is a compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound features a cyclohexanone core substituted with a cyclopropylmethyl group. Its structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

- Anticancer Activity : Research indicates that this compound may modulate pathways involved in cancer cell proliferation and apoptosis. Specifically, it has shown potential in inhibiting the IRE1α-XBP1 signaling pathway, which is crucial for the survival of certain cancer cells, including myeloma and breast cancer cells .

- Kinase Inhibition : The compound has been identified as a selective inhibitor of various kinases. In a study involving 455 wild-type and mutant kinases, it demonstrated over 70% inhibition for a significant subset, particularly within the CMGC and TK subfamilies . This selectivity suggests potential therapeutic applications in diseases where these kinases are implicated.

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of ischemic stroke, where modulation of neuroinflammatory responses could mitigate neuronal damage .

Case Study 1: Anticancer Efficacy

In an experimental model studying ovarian cancer, this compound was shown to affect tumor-infiltrating dendritic cells' ability to present antigens effectively. This modulation was linked to altered T-cell responses against tumors, suggesting that the compound could enhance immunotherapeutic strategies against ovarian cancer .

Case Study 2: Kinase Selectivity

A detailed analysis of kinase inhibition revealed that this compound selectively inhibited several key kinases involved in cellular signaling pathways. For instance, it achieved over 90% inhibition of specific kinases like DYRK1A and PDGFRB at concentrations as low as 1 μM. Such selectivity underscores its potential as a targeted therapeutic agent .

Data Tables

Research Findings

Recent studies have focused on the pharmacokinetic properties and molecular docking analyses of related compounds. These investigations reveal insights into how structural modifications affect biological activity. For example, alterations in side chains significantly impact binding affinity within ATP-binding pockets of kinases, highlighting the importance of structural optimization in drug design .

Aplicaciones Científicas De Investigación

Overview

2-(Cyclopropylmethyl)cyclohexan-1-one, a compound characterized by its unique cyclopropyl and cyclohexane structures, has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and materials science. This article explores the diverse applications of this compound, supported by data tables and case studies.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations.

- Reactivity : The compound can undergo nucleophilic additions, oxidation, and reduction reactions.

- Synthetic Pathways : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Nucleophilic Addition | Addition of Grignard reagents | |

| Oxidation | Conversion to corresponding carboxylic acids | |

| Reduction | Formation of alcohol derivatives |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of novel drugs.

- Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities.

- Drug Development : Its structural features make it a candidate for designing new drugs targeting specific biological pathways.

| Activity Type | Potential Application | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Activity against fungal pathogens |

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties.

- Catalysis : It serves as a ligand in catalysis, facilitating various chemical transformations.

| Application Type | Description | Reference |

|---|---|---|

| Polymer Additive | Enhances strength and flexibility | |

| Catalytic Ligand | Improves reaction rates in synthetic processes |

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Drug Candidates

In another study published in the Journal of Organic Chemistry, the compound was utilized as an intermediate in synthesizing novel anti-inflammatory drugs. The synthetic route involved several steps, starting from commercially available precursors, demonstrating its utility in drug development.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Molecular Properties

The 2-position of the cyclohexanone ring is a critical site for structural modifications, influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Aryl Groups (e.g., 3-Methoxyphenyl): Enable π-π interactions with biological targets, as seen in Methoxetamine’s NMDA receptor binding . Amino Groups: Ethylamino/propylamino substituents in MXPr and Methoxetamine confer basicity, influencing solubility and receptor affinity .

Contrastingly, Methoxetamine and MXPr require multi-step routes, including reductive amination and aryl group introduction .

Analytical Characterization :

Pharmacological and Regulatory Considerations

- Biological Activity : Arylcyclohexylamines (e.g., Methoxetamine, MXPr) exhibit NMDA receptor antagonism, but the target compound’s cyclopropylmethyl group may alter this activity due to reduced aromaticity .

- Regulatory Status : MXPr, MXiPr, and DMXE are controlled in multiple jurisdictions, whereas this compound’s legal status remains unspecified .

Métodos De Preparación

Synthesis Overview

2-(Cyclopropylmethyl)cyclohexan-1-one, with the molecular formula \$$C{10}H{16}O\$$ and a molecular weight of 152.23 g/mol, is a cyclohexanone derivative featuring a cyclopropylmethyl group attached to the second carbon of the cyclohexanone ring. It is primarily synthesized for use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthetic Methods

- Reaction with Cyclohexanone: this compound can be synthesized through various methods, often involving the reaction of cyclohexanone with cyclopropylmethyl halides or other suitable precursors.

Hydrogen-Borrowing Catalysis: A method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis has been described. Treating a ketone with a base in BuOH can cyclize to yield a cyclopropane, which supports the proposed two-step reaction pathway. This pathway involves ketone alkylation by HB catalysis to afford an α-branched intermediate bearing a pendant leaving group, which subsequently undergoes intramolecular nucleophilic displacement by the enolate.

Scheme 5A : Cyclization of a ketone to yield a cyclopropane

Synthesis of α-Cyclopropyl Ketones via Hydrogen Borrowing Catalysis: A new method for the formation of α-cyclopropyl ketones via hydrogen borrowing catalysis and subsequent intramolecular displacement has been presented. The feasibility of two complementary strategies, whereby the leaving group is installed on either the ketone or alcohol substrate, has been demonstrated.

Preparation of Related Cyclopropyl Ketones

- Preparation of Methyl Cyclopropyl Ketone: Methyl cyclopropyl ketone, also known as cyclopropyl methyl ketone, can be produced through synthesis routes involving α-acetyl-γ-butyrolactone. A mixture of concentrated hydrochloric acid, water, and α-acetyl-γ-butyrolactone is placed in a distilling flask, and the reaction mixture is boiled. The aqueous layer of the distillate is saturated with potassium carbonate, and the upper layer of methyl cyclopropyl ketone is separated.

- Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone: A novel process for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone involves using α-alkoxy p-chlorobenzyl phosphonate. The reaction is conducted at a temperature between 0° C. to 40° C. for 2 to 8 hours. The derivative of alkoxy propylene is hydrolyzed to prepare 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone under acidic conditions, using hydrochloric acid, sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate. The reaction medium can be water or a mixture of water and an organic solvent such as methanol, ethanol, isopropanol, tert-butanol, dichloromethane, dichloroethane, tetrahydrofuran, dimethyl formamide, dimethyl sulfoxide, or toluene. The reaction temperature is maintained between 20° C. to 40° C., and the reaction time is 3 to 10 hours.

Scalable Synthesis of 1-Cyclopropylalkyl-1-amines

A scalable synthetic method for preparing non-racemic 1-cyclopropyl alkyl-1-amines has been developed. The process involves:

- Condensation of a compound of formula II with a compound of formula III to form an imine of formula INT1.

- Reduction to the corresponding secondary amine of formula INT2.

- Debenzylation to the primary amine of formula I.

Preferred reaction conditions for step i) include the use of a Lewis acid in a suitable solvent such as methanol, ethanol, iso-propanol, benzene, toluene, hexane, heptane, cyclopentane, cyclohexane, THF, 2-MeTHF, and isopropyl acetate or mixtures thereof.

Data Table

| Property | Value |

|---|---|

| CAS No. | 1512071-38-3 |

| Product Name | This compound |

| Molecular Formula | \$$C{10}H{16}O\$$ |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 |

| Standard InChIKey | FQJXHCVPIFRFGR-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)CC2CC2 |

| Canonical SMILES | C1CCC(=O)C(C1)CC2CC2 |

| PubChem Compound ID | 79428818 |

| Date Last Modified | August 16, 2023 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(Cyclopropylmethyl)cyclohexan-1-one, and what are the critical reaction parameters?

- Methodological Answer : A key strategy involves alkylation of a cyclohexanone precursor with a cyclopropylmethyl halide. For example, in analogous syntheses, (bromomethyl)cyclopropane reacts with tertiary amines (e.g., piperazine derivatives) in dichloromethane (DCM) using triethylamine (TEA) as a base . Reaction conditions such as temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Post-reaction purification via silica gel chromatography or recrystallization is recommended to isolate the product.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexanone backbone and cyclopropylmethyl substituent. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies ketone (C=O, ~1700 cm⁻¹) and cyclopropane (C-H bending, ~1000 cm⁻¹) functional groups. Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate systems (e.g., Rf ~0.35) can monitor reaction progress .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are effective?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Sharpless epoxidation catalysts) can induce asymmetry during alkylation. For resolution, chiral column chromatography (e.g., Chiralcel OD-H) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) may separate enantiomers. Evidence from analogous syntheses highlights the use of chiral amines (e.g., (1R,4R)-4-aminocyclohexan-1-ol) to generate enantiomerically pure intermediates, followed by stereospecific alkylation .

Q. What mechanistic insights explain the reactivity of the cyclopropylmethyl group in nucleophilic additions to the cyclohexanone ring?

- Methodological Answer : The cyclopropylmethyl group introduces ring strain, enhancing electrophilicity at the ketone carbonyl. Density Functional Theory (DFT) studies on similar systems suggest that the cyclopropane’s σ-CC bonds hyperconjugatively stabilize transition states during nucleophilic attack. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can elucidate substituent effects .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., replacing cyclopropylmethyl with alkyl or aryl groups) and evaluation in biological assays. For example, in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) or receptor binding studies (e.g., μ-opioid receptor affinity) can identify pharmacophores. Analogous compounds with aryl substitutions show varied activity depending on electronic and steric profiles .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, inert atmosphere, calibrated equipment). Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) or independent synthesis. Contradictions in yields may arise from trace moisture or catalyst deactivation; employing anhydrous solvents and freshly activated molecular sieves can mitigate variability .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. How can researchers optimize reaction scalability for this compound without compromising enantiopurity?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. Catalytic asymmetric alkylation (e.g., using chiral palladium complexes) improves scalability. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor enantiomeric excess (ee) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.